5-Bromo-4-methoxy-1-methyl-1H-indazole
Description
5-Bromo-4-methoxy-1-methyl-1H-indazole is a brominated indazole derivative characterized by a methoxy group at the 4-position and a methyl group at the 1-position of the indazole scaffold.
The compound’s physicochemical properties, such as lipophilicity and electronic effects, are influenced by the electron-donating methoxy group and the steric bulk of the 1-methyl substituent. These features may enhance metabolic stability compared to non-methylated analogs .
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
5-bromo-4-methoxy-1-methylindazole |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-4-3-7(10)9(13-2)6(8)5-11-12/h3-5H,1-2H3 |
InChI Key |
PRSZMRJNOBISLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=C(C=C2)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 5-bromo-4-methoxy-1-methyl-1H-indazole and related brominated indazoles:
Table 1: Structural and Functional Comparison of Brominated Indazoles
Key Findings:
In contrast, 4-chloro or 4-fluoro analogs exhibit electron-withdrawing effects, which may improve electrophilic reactivity but reduce metabolic stability . The 1-methyl group in the target compound reduces steric clash compared to bulkier substituents like benzyl (e.g., 5-Bromo-1-(phenylmethyl)-1H-indazole), which may hinder target binding .
Biological Implications :
- Fluorinated derivatives (e.g., 5-Bromo-4-fluoro-1H-indazole) are often prioritized in drug design due to fluorine’s ability to modulate bioavailability and binding kinetics .
- Methoxy groups at different positions (e.g., 4 vs. 7) significantly alter molecular dipole moments, as seen in 5-Bromo-7-methoxy-1H-indazole, which may shift target selectivity .
Synthetic Accessibility :
- Compounds like 5-Bromo-4-chloro-1H-indazole are synthesized via direct halogenation, while methoxy-substituted analogs require protection/deprotection strategies for oxygen-sensitive groups .
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